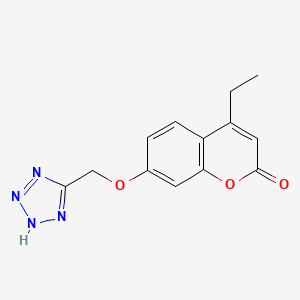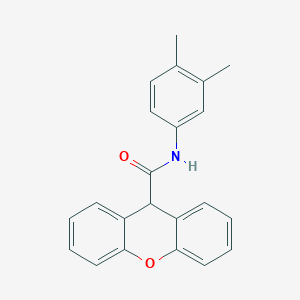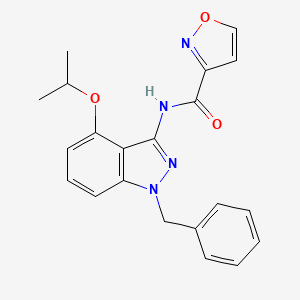
2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a broader class of chemicals that have been synthesized and evaluated for various biological and chemical properties. It is related to compounds that have been studied for their antioxidant, analgesic, and anti-inflammatory activities, as well as anticonvulsant and neuroprotective effects (Nayak et al., 2014).
Synthesis Analysis
Synthesis of similar compounds typically involves reactions of specific precursors in the presence of a base or other catalysts. For instance, related compounds have been synthesized using a coupling reaction or a one-pot multi-component reaction, indicating a complex synthesis process that requires careful control of reaction conditions (Abdelwahab et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques like IR, NMR, and mass spectrometry. These methods provide detailed information on the structural and electronic properties of the molecule (Nayak et al., 2014).
Chemical Reactions and Properties
Compounds in this category typically exhibit a range of chemical behaviors, including the potential for oxidation-reduction reactions and interactions with biological molecules. The specific chemical reactions and properties would depend on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be inferred from related compounds. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activities, are typically explored through a combination of experimental studies and theoretical calculations. For instance, studies have investigated the antioxidant, analgesic, and anti-inflammatory properties of similar compounds, indicating a range of chemical interactions and activities (Nayak et al., 2014).
Aplicaciones Científicas De Investigación
Antioxidant and Biological Activities
Compounds with a similar structure have been synthesized and evaluated for their antioxidant, analgesic, and anti-inflammatory activities . For example, a study designed, synthesized, and biologically evaluated a compound with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, comparable to standard treatments (Nayak et al., 2014).
Neuroprotective Effects
Another study synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, evaluated against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). The compounds showed significant neuroprotective effects against H2O2-induced oxidative stress, highlighting their potential in neuroprotection (Sameem et al., 2017).
Anticonvulsant Properties
Research on 2-aryl-2-(pyridin-2-yl)acetamides derived from Disopyramide revealed a new class of broad-spectrum anticonvulsants. These compounds showed effectiveness in animal models of epilepsy, with good therapeutic indices between anticonvulsant activity and motor impairment, indicating their potential as safer antiepileptic agents (Dawidowski et al., 2020).
Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moiety has been explored, with some compounds showing promising antimicrobial activities. This indicates the potential utility of such structures in developing new antimicrobial agents (Bondock et al., 2008).
Propiedades
IUPAC Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-(oxan-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-3-11-23-12-13-24(21(27)20(23)26)18(16-7-5-4-6-8-16)19(25)22-17-9-14-28-15-10-17/h4-8,17-18H,2-3,9-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELREGVRHFVPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)
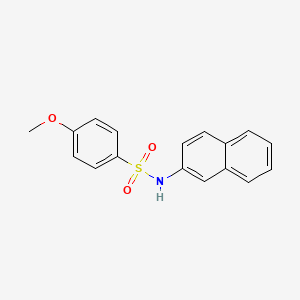
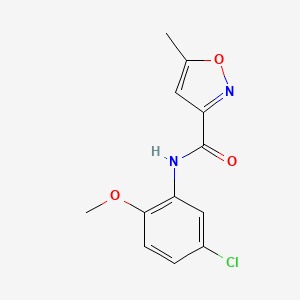
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
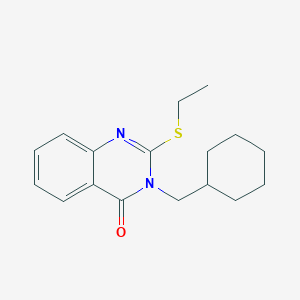
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
